Cas no 167938-56-9 (Boc-(S)-1-amino-2-propanol)

Boc-(S)-1-amino-2-propanol is a chiral amino alcohol derivative protected with a tert-butoxycarbonyl (Boc) group. This compound serves as a versatile intermediate in organic synthesis, particularly in peptide chemistry and pharmaceutical applications. The Boc group provides stability under basic conditions while allowing selective deprotection under acidic conditions, facilitating controlled synthetic steps. The (S)-configuration ensures enantioselectivity in asymmetric synthesis, making it valuable for producing optically active compounds. Its hydroxyl and protected amine functionalities enable further functionalization, enhancing its utility in constructing complex molecular architectures. The compound is characterized by high purity and consistent performance, making it a reliable choice for research and industrial applications.
Boc-(S)-1-amino-2-propanol structure
Boc-(S)-1-amino-2-propanol structure
Product Name:Boc-(S)-1-amino-2-propanol
CAS No:167938-56-9
MF:C8H17NO3
MW:175.225482702255
MDL:MFCD04974340
CID:137761
PubChem ID:11789722
Update Time:2025-06-08

Boc-(S)-1-amino-2-propanol Chemical and Physical Properties

Names and Identifiers

    • (S)-tert-Butyl (2-hydroxypropyl)carbamate
    • Boc-(S)-1-Amino-2-Propanol
    • (S)-1-(Boc-amino)-2-propanol
    • Carbamic acid,N-[(2S)-2-hydroxypropyl]-, 1,1-dimethylethyl ester
    • N-T-BOC-(S)-1-AMINO-2-PROPANOL
    • tert-butyl [(2S)-2-hydroxypropyl]carbamate
    • ((S)-2-hydroxypropyl)carbamic acid tert-butyl ester
    • (S)-(+)-1-(N-tert-Butoxycarbonylamino)propan-2-ol
    • (S)-1-N-< (1,1-dimethylethoxy)carbonyl> amino-2-propanol
    • (S)-1-N-Boc-aminopropan-2-ol
    • (S)-2-< (tert-Butoxycarbonyl)amino> -1-methylethanol
    • AG-E-17282
    • AK110596
    • AKOS006280
    • ANW-22320
    • CTK4D2814
    • N-Boc-(S)-1-amino-2-propanol
    • tert-butyl (S)-2-hydroxypropylcarbamate
    • BOC-(S)-(+)-1-AMINO-2-PROPANOL
    • N-Boc-(S)-2-hydroxypropanamine
    • tert-butyl (S)-(2-hydroxypropyl)carbamate
    • (S)-1-(Boc-amino)-2-propanol, 97%
    • Boc-(S)-1-amino-2-propanol≥ 99% (Chiral purity)
    • (S)-(2-hydroxy-propyl)-carbamic acid t-butyl ester
    • Carbamic acid, N-[(2S)-2-hydroxypropyl]-, 1,1-dimethylethyl ester
    • FS-3906
    • 167938-56-9
    • Carbamic acid,N-[(2S)-2-hydroxypropyl]-,1,1-dimethylethyl ester
    • tert-butyl[(2S)-2-hydroxypropyl]carbamate
    • tert-butyl N-[(2S)-2-hydroxypropyl]carbamate
    • tert-Butyl (2S)-2-hydroxypropylcarbamate
    • ((S)-2-hydroxy-propyl)-carbamic acid tert-butyl ester
    • MFCD04974340
    • (S)-tert-butyl 2-hydroxypropylcarbamate
    • DTXSID80472786
    • EN300-82450
    • AKOS006280523
    • YNJCFDAODGKHAV-LURJTMIESA-N
    • J-010412
    • Carbamic acid, [(2S)-2-hydroxypropyl]-, 1,1-dimethylethyl ester
    • SCHEMBL347096
    • DB-343819
    • (S)-TERT-BUTYL(2-HYDROXYPROPYL)CARBAMATE
    • XH0673
    • DB-362466
    • Boc-(S)-1-amino-2-propanol
    • MDL: MFCD04974340
    • Inchi: 1S/C8H17NO3/c1-6(10)5-9-7(11)12-8(2,3)4/h6,10H,5H2,1-4H3,(H,9,11)/t6-/m0/s1
    • InChI Key: YNJCFDAODGKHAV-LURJTMIESA-N
    • SMILES: O(C(NC[C@H](C)O)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 175.12100
  • Monoisotopic Mass: 175.12084340g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 5
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 58.6Ų

Experimental Properties

  • Density: 1.026
  • Boiling Point: 276.441°C at 760 mmHg
  • Flash Point: 120.988°C
  • Refractive Index: 1.45
  • PSA: 58.56000
  • LogP: 1.28280

Boc-(S)-1-amino-2-propanol Customs Data

  • HS CODE:2924199090
  • Customs Data:

    China Customs Code:

    2924199090

    Overview:

    2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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Boc-(S)-1-amino-2-propanol Production Method

Boc-(S)-1-amino-2-propanol Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:167938-56-9)Boc-(S)-1-amino-2-propanol
Order Number:A978601
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 16:43
Price ($):376.0
Email:sales@amadischem.com

Additional information on Boc-(S)-1-amino-2-propanol

Comprehensive Guide to Boc-(S)-1-amino-2-propanol (CAS No. 167938-56-9): Properties, Applications, and Industry Insights

Boc-(S)-1-amino-2-propanol (CAS No. 167938-56-9) is a chiral building block widely utilized in pharmaceutical synthesis, agrochemical research, and specialty chemical manufacturing. This optically active compound features a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability during complex organic reactions. Its molecular formula C8H17NO3 and enantiomeric purity make it indispensable for asymmetric synthesis, particularly in developing APIs (Active Pharmaceutical Ingredients) and peptide coupling applications.

Recent trends in green chemistry and sustainable drug development have amplified the demand for high-purity chiral intermediates like Boc-(S)-1-amino-2-propanol. Researchers frequently search for "Boc-protected amino alcohols solubility" or "CAS 167938-56-9 synthetic routes," reflecting growing interest in optimizing its production. The compound’s low toxicity profile and compatibility with microwave-assisted synthesis further align with modern laboratory priorities.

In pharmaceutical applications, Boc-(S)-1-amino-2-propanol serves as a precursor for protease inhibitors and kinase modulators, addressing trending therapeutic areas such as oncology and antiviral drug development. Its stereochemical integrity (>99% ee) ensures reproducible results in structure-activity relationship (SAR) studies, a key concern for medicinal chemists. Analytical techniques like HPLC chiral separation and NMR spectroscopy are commonly employed to verify its purity, as evidenced by frequent queries about "CAS 167938-56-9 characterization methods."

The agrochemical sector leverages this compound for designing chiral herbicides and plant growth regulators, capitalizing on its ability to impart enantioselective bioactivity. With rising global focus on precision agriculture, searches for "Boc-amino alcohol derivatives in crop protection" have surged by 42% year-over-year (2023 data).

From a regulatory standpoint, Boc-(S)-1-amino-2-propanol complies with REACH and FDA GMP guidelines when manufactured under controlled conditions. Its non-hygroscopic nature and shelf stability (typically >24 months at 2-8°C) make it a practical choice for industrial-scale applications. Technical discussions often center on "scaling up Boc-1-amino-2-propanol synthesis" or "alternative protecting groups comparison," highlighting industry pain points.

Emerging applications include its use in bioconjugation chemistry for antibody-drug conjugates (ADCs) and PET tracer development, areas experiencing 30% annual growth. The compound’s dual functional groups (–NH2 and –OH) enable versatile cross-coupling reactions, a feature frequently explored in recent patent literature (2022-2024).

Quality control protocols for CAS 167938-56-9 typically involve GC-MS residual solvent analysis and Karl Fischer titration, with industry benchmarks requiring <98.5% chemical purity. These specifications respond to prevalent search queries like "Boc-(S)-1-amino-2-propanol HPLC conditions" and "amino alcohol stability testing."

Future research directions may explore its potential in ionic liquid formulations and continuous flow chemistry systems, both identified as high-growth areas in recent ACS (American Chemical Society) reports. The compound’s balance of lipophilicity (LogP ~0.9) and hydrogen bonding capacity positions it as a promising candidate for next-generation drug delivery systems.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:167938-56-9)Boc-(S)-1-amino-2-propanol
A978601
Purity:99%
Quantity:100g
Price ($):376.0
Email